molecular formula C13H18N2O6 B13106329 (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate

(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate

Cat. No.: B13106329
M. Wt: 298.29 g/mol
InChI Key: YHFXSZFMHXGTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.

    Methoxy Group Addition: The methoxy groups are added through methylation reactions, typically using methyl iodide or dimethyl sulfate.

    Methanamine Group Introduction: The methanamine group is introduced through amination reactions, often using ammonia or amines as reagents.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
  • (3,5-dimethoxypyridin-2-yl)methanamine

Uniqueness

(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate is unique due to the presence of both cyclopropyl and methoxy groups on the pyridine ring, which imparts distinct chemical properties

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

(3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine;oxalic acid

InChI

InChI=1S/C11H16N2O2.C2H2O4/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2;3-1(4)2(5)6/h5,7H,3-4,6,12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

YHFXSZFMHXGTDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C(=C1)C2CC2)CN)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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